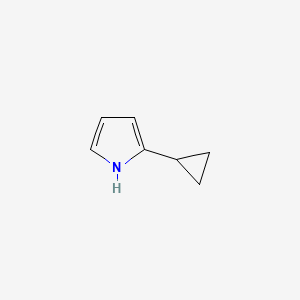
2-Cyclopropyl-1H-pyrrole
描述
2-Cyclopropyl-1H-pyrrole is a heterocyclic organic compound characterized by a pyrrole ring substituted with a cyclopropyl group. Pyrroles are five-membered aromatic rings containing one nitrogen atom. The cyclopropyl group, a three-membered ring, adds unique steric and electronic properties to the molecule, making it an interesting subject for chemical research and applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrroles, including 2-Cyclopropyl-1H-pyrrole, is the Paal-Knorr synthesis. This method involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines. For this compound, the starting materials would include a cyclopropyl-substituted 1,4-dicarbonyl compound and ammonia or a primary amine .
Another method involves the cyclization of α,β-unsaturated carbonyl compounds with amines under acidic or basic conditions. This method can be adapted to introduce the cyclopropyl group at the desired position on the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts such as iron(III) chloride or copper complexes may be employed to enhance reaction efficiency .
化学反应分析
Types of Reactions
2-Cyclopropyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-diones under the influence of strong oxidizing agents.
Reduction: Reduction of the pyrrole ring can lead to the formation of pyrrolidines.
Substitution: Electrophilic substitution reactions can occur at the α-position of the pyrrole ring, facilitated by the electron-rich nature of the ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidines.
Substitution: Halogenated or sulfonylated pyrroles.
科学研究应用
2-Cyclopropyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its unique structural features.
Industry: Utilized in the synthesis of materials with specific electronic properties, such as conductive polymers
作用机制
The mechanism of action of 2-Cyclopropyl-1H-pyrrole in biological systems involves its interaction with various molecular targets. The cyclopropyl group can enhance binding affinity to certain enzymes or receptors by providing additional hydrophobic interactions. The pyrrole ring can participate in π-π stacking interactions with aromatic amino acids in protein active sites, influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
1-Cyclopropyl-1H-pyrrole-2-carbaldehyde: Similar structure but with an aldehyde group at the 2-position.
2,5-Dimethyl-1H-pyrrole: Substituted with methyl groups instead of a cyclopropyl group.
2-Phenyl-1H-pyrrole: Substituted with a phenyl group instead of a cyclopropyl group.
Uniqueness
2-Cyclopropyl-1H-pyrrole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and electronic distribution on chemical reactivity and biological activity.
属性
IUPAC Name |
2-cyclopropyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-2-7(8-5-1)6-3-4-6/h1-2,5-6,8H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRSDRXUCWYLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70521151 | |
| Record name | 2-Cyclopropyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70521151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87385-10-2 | |
| Record name | 2-Cyclopropyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70521151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


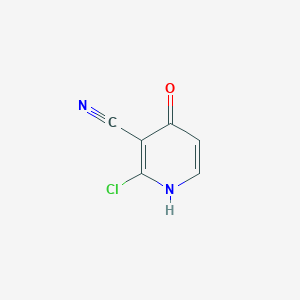
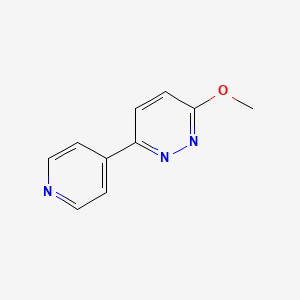
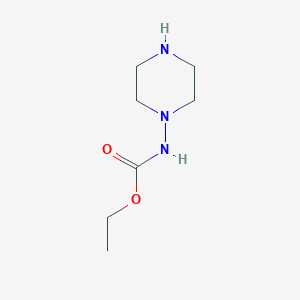
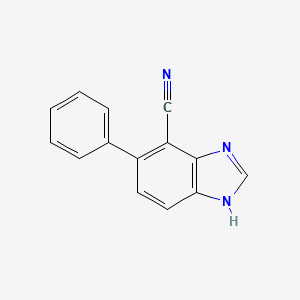
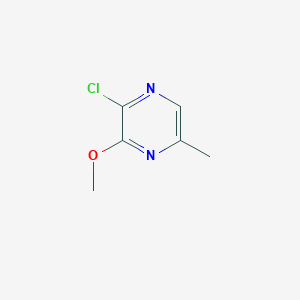
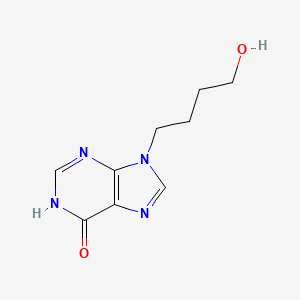
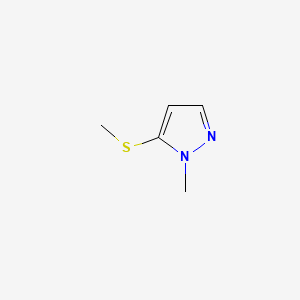
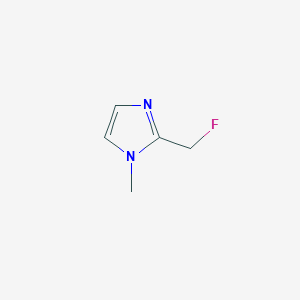
![1-ethylchromeno[3,4-d]imidazol-4-one](/img/structure/B3359690.png)
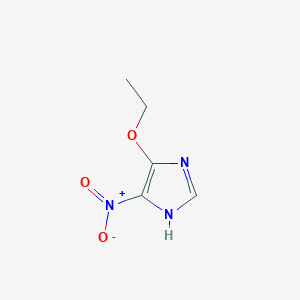
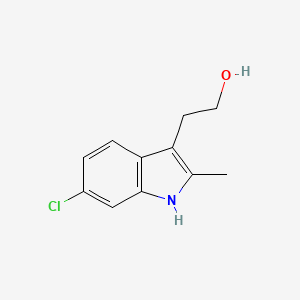
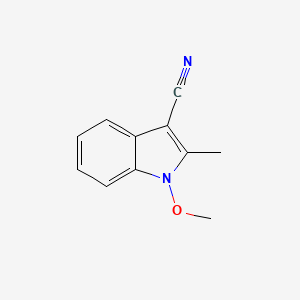
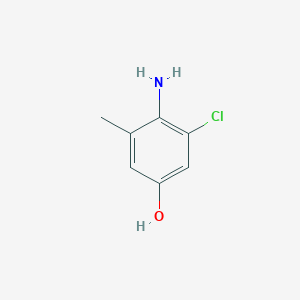
![{3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid](/img/structure/B3359727.png)
